molecular formula C7H5BrO5S B11962602 2-Bromo-5-sulfobenzoic acid

2-Bromo-5-sulfobenzoic acid

Cat. No.: B11962602
M. Wt: 281.08 g/mol
InChI Key: ONWAGDITKNAKCC-UHFFFAOYSA-N
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Description

2-Bromo-5-sulfobenzoic acid (CAS 195452-57-4) is an organic compound with the molecular formula C7H5BrO5S and a molecular weight of 281.08 . It features both a carboxylic acid and a sulfonic acid functional group on a benzene ring, also substituted with a bromine atom. This structure makes it a valuable multifunctional building block in chemical synthesis and materials science research. The presence of multiple reactive sites allows researchers to utilize this compound in various reactions, including further functionalization of the aromatic ring or creation of more complex molecular architectures. This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses, or for application in human or animal consumption . Please consult the safety data sheet for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrO5S

Molecular Weight

281.08 g/mol

IUPAC Name

2-bromo-5-sulfobenzoic acid

InChI

InChI=1S/C7H5BrO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13)

InChI Key

ONWAGDITKNAKCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Pathways for 2 Bromo 5 Sulfobenzoic Acid

Direct Synthetic Routes to 2-Bromo-5-sulfobenzoic Acid

Direct synthesis, involving the sequential or simultaneous introduction of bromine and a sulfonic acid group onto a benzoic acid backbone, presents significant regiochemical challenges.

The functional groups present on the aromatic ring dictate the position of incoming electrophiles. The carboxyl group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature. Consequently, the electrophilic bromination of benzoic acid with reagents like bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) predominantly yields 3-bromobenzoic acid. youtube.comaskfilo.comaskfilo.com Similarly, the sulfonation of benzoic acid using fuming sulfuric acid (oleum) results in the formation of 3-sulfobenzoic acid. google.com

Achieving the 2-bromo-5-sulfo substitution pattern via a direct route from benzoic acid is therefore synthetically challenging. A direct bromination would place the bromo group at the meta-position (position 3), not the desired ortho-position (position 2). If one were to first sulfonate benzoic acid to get 3-sulfobenzoic acid, a subsequent bromination would be directed by two meta-directing groups. This would further deactivate the ring and make the introduction of a bromine atom at position 2 (ortho to the carboxyl group and ortho to the sulfo group) highly unfavorable. No established direct protocols for this specific transformation are prominently reported in the scientific literature, underscoring these regiochemical hurdles.

While no direct synthesis is established, the optimization of reaction conditions for the halogenation and sulfonation of benzoic acid derivatives is well-documented for related compounds. For instance, the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid is achieved using N-bromosuccinimide (NBS) in a sulfuric acid system. google.compharmacyfreak.com The reaction conditions are controlled to favor mono-bromination and achieve high selectivity.

Table 1: Representative Conditions for Bromination of a Halogenated Benzoic Acid.
Starting MaterialReagentsCatalyst/SolventTemperatureKey Outcome
2-chlorobenzoic acidN-bromosuccinimide (NBS)Sulfuric acid10-50°CHigh selectivity for 5-bromo-2-chlorobenzoic acid google.compharmacyfreak.com

For sulfonation, the concentration of sulfur trioxide (SO₃) in oleum and the reaction temperature are critical parameters that control the extent of the reaction. google.comarchive.org However, applying these optimizations to overcome the inherent directing group effects for a direct synthesis of this compound remains a formidable challenge.

Multi-Step Convergent and Divergent Synthetic Approaches

Given the difficulties of a direct synthesis, multi-step pathways that build the molecule by installing functional groups in a strategic order are the most viable methods.

A plausible synthetic strategy involves starting with a pre-halogenated benzoic acid. For example, a related compound, 2,5-dibromobenzoic acid, can be synthesized from 2-bromobenzoic acid. This transformation is accomplished through electrophilic bromination, where the existing bromine atom directs the incoming electrophile. A patented method describes the bromination of o-halobenzoic acids using N-bromosuccinimide (NBS) in an organic solvent under the action of sulfuric acid to produce 2-halo-5-bromobenzoic acids with yields of 65-66%. nih.gov

Table 2: Synthesis of 2,5-Dibromobenzoic Acid.
Starting MaterialBrominating AgentSolvent/AcidTemperatureYieldPurity
2-bromobenzoic acidN-bromosuccinimide (NBS)DCM / Sulfuric acid25-30°C66.4%99.0% nih.gov

From an intermediate like 2,5-dibromobenzoic acid, one could theoretically replace one of the bromine atoms with a sulfonic acid group via nucleophilic aromatic substitution, although this is generally difficult and requires harsh conditions. A more practical approach involves the direct introduction of the sulfonic acid group onto a mono-brominated precursor, as detailed in the following section.

The most logical and strategically sound pathway for synthesizing this compound begins with 2-bromobenzoic acid. In this molecule, the directing effects of the two substituents are synergistic for substitution at position 5.

The bromo group at position 2 is an ortho-, para-director, activating positions 4 and 6, and strongly activating its para position (position 5).

The carboxyl group at position 1 is a meta-director, directing incoming groups to positions 3 and 5.

Both groups, therefore, direct the incoming electrophile (the sulfonating agent) to position 5. This alignment of directing effects makes the sulfonation of 2-bromobenzoic acid a highly regioselective reaction, leading to the desired this compound product. The reaction is typically carried out using fuming sulfuric acid (oleum), which serves as both the solvent and the source of the sulfur trioxide (SO₃) electrophile.

Table 3: General Conditions for Aromatic Sulfonation.
Starting MaterialSulfonating AgentTemperatureProduct
2-bromobenzoic acidFuming Sulfuric Acid (Oleum)Controlled, often near room temperatureThis compound

This multi-step approach, which relies on the predictable and cooperative directing effects of the substituents, represents the most efficient and high-yielding pathway to this compound.

Green Chemistry Principles and Sustainable Synthetic Practices

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several sustainable practices can be considered.

Traditional sulfonation reactions often use a large excess of oleum, leading to significant acid waste. Greener approaches focus on using stoichiometric amounts of sulfur trioxide, often as a complex with a Lewis base like dioxane or pyridine (B92270), to moderate its reactivity and minimize waste. Furthermore, developing processes where the sulfuric acid can be recovered and recycled would significantly improve the sustainability of the synthesis.

For bromination steps, replacing stoichiometric Lewis acid catalysts like FeBr₃ with more environmentally benign or recyclable catalysts is a key goal. The use of N-bromosuccinimide (NBS) can be considered a greener alternative to elemental bromine in some contexts, as it can be easier to handle and may lead to fewer byproducts.

A more advanced and sustainable strategy for introducing the sulfonic acid group involves the use of thiourea dioxide as an eco-friendly sulfur dioxide surrogate. This method allows for the synthesis of aryl sulfonic acids from aryl halides under mild, and sometimes transition-metal-free, conditions, representing a significant step forward in green sulfonation chemistry.

Solvent-Free and Aqueous Medium Reactions

Solvent-free reactions represent a significant advancement in environmentally conscious chemistry. By eliminating the solvent, these methods can reduce waste, lower costs, and simplify product purification. Microwave irradiation is a common technique employed in solvent-free synthesis to provide the necessary energy for the reaction to proceed.

Aqueous medium reactions offer another green alternative to traditional organic solvents. Water is an abundant, non-toxic, and non-flammable solvent. However, the low solubility of many organic compounds in water can present challenges, often requiring the use of co-solvents or phase-transfer catalysts.

While general methodologies for solvent-free and aqueous sulfonation of aromatic compounds exist, their specific application to the synthesis of this compound has not been documented in available research.

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For sulfonation reactions, solid acid catalysts are a promising alternative to traditional homogeneous catalysts like concentrated sulfuric acid, which are corrosive and difficult to separate from the reaction mixture.

Examples of solid acid catalysts that have been explored for various organic transformations include:

Zeolites and Clays: These microporous aluminosilicate minerals can be modified to possess acidic sites and act as shape-selective catalysts.

Sulfonated Resins: Polymers with sulfonic acid groups can serve as effective and easily separable acid catalysts.

Metal Oxides: Certain metal oxides can exhibit acidic properties and catalyze electrophilic aromatic substitutions.

The application of these or other novel catalytic systems for the specific synthesis of this compound remains an area for future research. The development of a catalyst that is highly active, selective for the desired isomer, and reusable would be a significant step towards an environmentally benign synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 5 Sulfobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. msu.edu The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the substituents already present. unizin.org In the case of 2-Bromo-5-sulfobenzoic acid, the benzene ring is substituted with three groups: a bromine atom (-Br), a carboxylic acid group (-COOH), and a sulfonic acid group (-SO3H).

All three substituents are deactivating, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. unizin.orguci.edu This deactivation occurs because all three groups are electron-withdrawing. The carboxylic and sulfonic acid groups withdraw electron density primarily through resonance and inductive effects, while halogens like bromine withdraw electron density mainly through their inductive effect. uci.edu

The directing effect of these substituents determines the position of any incoming electrophile.

-COOH (Carboxylic Acid): This group is a meta-director. libretexts.org

-SO3H (Sulfonic Acid): This group is also a meta-director. unizin.org

-Br (Bromine): Halogens are an exception to the general trend; they are deactivating yet direct incoming electrophiles to the ortho and para positions. uci.eduyoutube.com

Nucleophilic Aromatic Substitution Pathways Involving the Bromine Atom

While aromatic rings are typically electron-rich and thus react with electrophiles, they can undergo Nucleophilic Aromatic Substitution (SNAr) if they are made sufficiently electron-poor. wikipedia.orgmasterorganicchemistry.com This is achieved by the presence of strong electron-withdrawing groups on the ring. chemistrysteps.com The carboxylic acid and sulfonic acid groups in this compound are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. For an SNAr reaction to occur efficiently, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orgchemistrysteps.com

In this compound, the sulfonic acid group is meta to the bromine, and the carboxylic acid group is ortho. The ortho-positioned carboxylic acid group provides strong activation for the displacement of the bromine atom by a nucleophile.

A well-established method for this transformation on related compounds is the copper-catalyzed amination of 2-bromobenzoic acids. This reaction allows for the formation of N-aryl and N-alkyl anthranilic acid derivatives without the need to protect the carboxylic acid group. nih.govorganic-chemistry.org The process is highly chemo- and regioselective, with the nucleophilic amine selectively displacing the bromine atom adjacent to the carboxylic acid moiety. organic-chemistry.org

Table 1: Copper-Catalyzed Amination of Substituted 2-Bromobenzoic Acids with Various Amines. nih.gov
2-Bromobenzoic Acid SubstrateAmineProductYield (%)
2-Bromobenzoic acidAniline (B41778)N-Phenylanthranilic acid91
2-Bromobenzoic acid1-AminonaphthaleneN-(1-Naphthyl)anthranilic acid97
2-Bromo-4-fluorobenzoic acidAnilineN-Phenyl-4-fluoroanthranilic acid94
2,5-Dibromobenzoic acidAnilineN-Phenyl-5-bromoanthranilic acid82
2-Bromobenzoic acidCyclohexylamineN-Cyclohexylanthranilic acid91
2-Bromobenzoic acidBenzylamineN-Benzylanthranilic acid65

Reaction Conditions: A mixture of the 2-bromobenzoic acid derivative, an amine, K2CO3, Cu powder, and Cu2O was heated in 2-ethoxyethanol (B86334) at 130 °C for 24 hours. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing reactions such as esterification and amidation.

Esterification Reactions and Kinetic Studies

The kinetics of the esterification of benzoic acid with various alcohols, often catalyzed by acids like p-toluenesulfonic acid, have been studied. dnu.dp.uaresearchgate.net These studies generally show that the reaction follows first-order kinetics with respect to the carboxylic acid. dnu.dp.ua The activation energies for the forward (esterification) and reverse (hydrolysis) reactions of benzoic acid with 1-butanol (B46404) have been calculated to be 58.40 kJ∙mol⁻¹ and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.ua The presence of electron-withdrawing groups on the benzoic acid ring, such as the bromo and sulfo groups, can influence the reaction rate, though the electronic effects are often complex. Solid acid catalysts, like modified montmorillonite (B579905) clay, have also been shown to be effective for the esterification of various substituted benzoic acids, offering high yields under solvent-free conditions. ijstr.org

Amidation and Peptide Coupling Analogues

The formation of an amide bond by reacting a carboxylic acid with an amine is a crucial transformation, particularly in the synthesis of pharmaceuticals and peptides. luxembourg-bio.com Direct reaction of a carboxylic acid and an amine requires high temperatures; therefore, "coupling reagents" are typically used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. luxembourg-bio.com

Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). researchgate.net These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. luxembourg-bio.com

Table 2: Common Classes of Peptide Coupling Reagents for Amide Bond Formation. researchgate.net
Reagent ClassExamplesGeneral Features
CarbodiimidesDCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (Water-soluble)Widely used; often used with additives like HOBt to suppress side reactions and racemization.
Phosphonium SaltsBOP, PyBOP, PyAOPHighly efficient, particularly for sterically hindered couplings. Generate OBt or OAt active esters.
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUVery popular for solid-phase peptide synthesis; fast reaction rates and low racemization.

In the context of this compound, these reagents would facilitate its reaction with a primary or secondary amine to form the corresponding 2-bromo-5-sulfobenzamide derivative. Greener, one-pot methods that avoid traditional coupling reagents by forming an intermediate thioester have also been developed, which could be applicable. nih.govrsc.org

Reactivity of the Sulfonic Acid Moiety

The sulfonic acid group (-SO3H) is a strong acid that can be converted into several important derivatives, most notably sulfonyl halides.

Formation of Sulfonyl Halides (e.g., 2-Bromo-5-chlorosulfonylbenzoic Acid) and Their Derivatives

Aryl sulfonic acids can be converted to the corresponding aryl sulfonyl chlorides by treatment with chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl2), often with a catalytic amount of dimethylformamide (DMF), or chlorosulfonic acid (ClSO3H). rsc.org The resulting sulfonyl chloride is a valuable synthetic intermediate. For example, 2-Bromo-5-(chlorosulfonyl)benzoic acid is a known compound that serves as a building block in further chemical synthesis. scbt.com

The conversion of sulfonic acids to sulfonyl chlorides can also be achieved under milder, solvent-free conditions using reagents like 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC) with potassium chloride. lookchem.com Another established route to aryl sulfonyl chlorides is the Meerwein reaction, which involves the diazotization of an aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst. acs.org These methods provide pathways to transform the sulfonic acid moiety of this compound into a more reactive sulfonyl chloride group, which can then be reacted with nucleophiles like amines to form sulfonamides or with alcohols to form sulfonate esters.

Limited Research Data Available for this compound Reactivity Profiles

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in detailed research concerning the specific reactivity profiles, mechanistic investigations, and chemo- and regioselectivity of this compound. While general principles of organic chemistry allow for predictions of its behavior, specific experimental data, detailed mechanistic studies, and thorough investigations into its transformations, particularly concerning its sulfonate salts and anhydrides, are not extensively documented in publicly accessible research.

The inherent structure of this compound, featuring a carboxylic acid, a sulfonic acid, and a bromine atom attached to a benzene ring, suggests a rich and complex chemical reactivity. However, specific studies focusing on the selective transformation of its sulfonate salts and the synthesis and subsequent reactions of its anhydride (B1165640) are not readily found in the current body of scientific literature.

Similarly, detailed investigations into the chemo- and regioselectivity of this compound in complex reaction environments are sparse. Understanding how the interplay of the three distinct functional groups—the ortho-bromo substituent, the meta-sulfonic acid group, and the carboxylic acid—directs the outcome of various reactions is crucial for its application in targeted synthesis. For instance, the electronic and steric effects of the bromo and sulfo groups would be expected to significantly influence the reactivity of the carboxylic acid and the aromatic ring itself. However, without specific research findings, any detailed discussion would be speculative.

While general information on related compounds, such as o-sulfobenzoic anhydride, exists, directly extrapolating these findings to the bromo-substituted analogue would not be scientifically rigorous without experimental validation. The presence of the bromine atom can alter the electronic properties and steric environment of the molecule, potentially leading to different reactivity and selectivity.

Due to the lack of specific published research on the transformations of this compound's sulfonate salts and anhydrides, and on its chemo- and regioselectivity, a detailed, evidence-based article on these specific topics cannot be constructed at this time. Further experimental investigation is required to elucidate the specific chemical behaviors outlined in the requested sections.

Derivatization and Advanced Functionalization Strategies Utilizing 2 Bromo 5 Sulfobenzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 2-bromo-5-sulfobenzoic acid is readily converted into a variety of ester and amide derivatives through standard organic transformations. These reactions are fundamental for modifying the compound's solubility, reactivity, and steric properties, or for introducing new functional handles for subsequent reactions.

Esterification is typically achieved via Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be activated. A common method involves conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. For instance, the synthesis of methyl 5-bromo-2,4-difluorobenzoate, a related compound, is efficiently performed by reacting the parent acid with thionyl chloride in methanol (B129727). chemicalbook.com

Amidation follows a similar strategy. The carboxylic acid can be coupled directly with a primary or secondary amine using a dehydrating agent or a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A more common and efficient route involves the initial conversion to the acyl chloride, which then readily reacts with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

These derivatizations allow for the introduction of a wide array of R groups, tailoring the molecule for specific applications.

Derivative TypeGeneral StructureR Group ExamplesSynthetic Method
Ester-CH₃ (Methyl), -CH₂CH₃ (Ethyl), -C(CH₃)₃ (tert-Butyl)Fischer Esterification or Acyl Chloride Route
Amide-H, -CH₃ (Methyl), -C₆H₅ (Phenyl), -CH₂C₆H₅ (Benzyl)Acyl Chloride Route or Peptide Coupling

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Site

The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the modular construction of complex aromatic systems. Palladium-catalyzed reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgyonedalabs.com In the case of this compound, the aryl bromide site can be coupled with various aryl or heteroaryl boronic acids. The reaction is typically catalyzed by a palladium(0) complex and requires a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation step in the catalytic cycle. libretexts.org This methodology is highly valued for its tolerance of a wide range of functional groups, including the carboxylic and sulfonic acid moieties present on the substrate. rsc.org

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Aryl Boronic Acid PartnerResulting Biaryl Product Structure
Phenylboronic acid
4-Methoxyphenylboronic acid
3-Pyridinylboronic acid

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings further expand the synthetic utility of the aryl bromide group for C-C bond formation. wikipedia.orgwikipedia.orgwikipedia.org

Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov The reaction proceeds via oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org It is a valuable tool for synthesizing stilbenes, cinnamates, and related conjugated systems.

Sonogashira Reaction: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.org The Sonogashira coupling is the premier method for synthesizing arylalkynes.

Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org While highly effective and tolerant of many functional groups, the toxicity of the organotin reagents and byproducts has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications. organic-chemistry.org

Reaction NameCoupling PartnerProduct TypeKey Catalysts
Heck Alkene (e.g., Styrene)Substituted AlkenePd(OAc)₂, Pd/C
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)ArylalkynePd complex (e.g., Pd(PPh₃)₄), Cu(I) salt
Stille Organostannane (e.g., Vinyltributyltin)Aryl-Vinyl, BiarylPd complex (e.g., Pd(PPh₃)₄)

The formation of a carbon-nitrogen bond at the aryl bromide position can be achieved through transition metal-catalyzed amination reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for coupling aryl halides with a wide range of primary and secondary amines. researchgate.net The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Alternatively, copper-catalyzed amination, sometimes referred to as the Ullmann condensation, can be employed. Modern protocols for copper-catalyzed N-arylation often proceed under milder conditions than traditional Ullmann reactions and show excellent functional group tolerance. Studies on the amination of 2-bromobenzoic acids have demonstrated high chemo- and regioselectivity, where the amination occurs specifically at the bromide position without requiring protection of the carboxylic acid group. nih.gov These reactions provide a direct route to N-aryl anthranilic acid derivatives, which are important substructures in medicinal chemistry.

Development of Sulfonic Acid-Containing Heterocyclic Compounds

The multiple reactive sites on this compound make it an excellent starting material for the synthesis of complex heterocyclic compounds that retain the water-solubilizing sulfonic acid group. The synthesis can be designed through several strategies:

Intramolecular Cyclization: The carboxylic acid can react with a nucleophile introduced at the ortho (2-position) via a cross-coupling reaction. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization, could lead to the formation of a benzofuran (B130515) ring system. Similarly, an amination reaction followed by cyclization with the carboxylic acid group can produce benzoxazinones.

Reaction with Bifunctional Reagents: The existing functional groups can react with molecules containing two reactive sites to build a new ring. For instance, the carboxylic acid and the ortho-bromo group can participate in reactions to form fused heterocyclic systems.

Post-Coupling Cyclization: Products from the various cross-coupling reactions can be designed to undergo a subsequent cyclization step. For example, coupling with a suitably substituted partner in a Suzuki or Heck reaction can introduce a group that then cyclizes onto the aromatic ring or with one of the existing functional groups.

The synthesis of various benzofuran-based heterocycles often starts from bromo-substituted precursors, highlighting the utility of the C-Br bond in constructing fused ring systems. sciepub.com The methyl ester of 2-bromo-5-chlorobenzoic acid, a close analogue, has been noted for its use in cyclization reactions to generate heterocycles. biosynth.com

Heterocycle ClassPotential Synthetic StrategyResulting Core Structure
Benzoxazinone C-N coupling at the C-Br position, followed by intramolecular amide formation with the carboxylic acid.
Benzofuran Sonogashira coupling at the C-Br position, followed by intramolecular cyclization.
Thiophen-fused systems Coupling with a sulfur-containing reagent followed by cyclization.

Supramolecular Synthons and Building Blocks from this compound

In the field of crystal engineering and supramolecular chemistry, a "supramolecular synthon" refers to a structural unit within a molecule that is responsible for forming specific and reliable non-covalent interactions. This compound is an exemplary supramolecular building block because its three distinct functional groups can engage in a variety of directional intermolecular interactions, guiding the self-assembly of molecules into highly ordered, multi-dimensional architectures like coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The functional groups contribute to supramolecular assembly in several ways:

Carboxylic and Sulfonic Acid Groups: These are strong hydrogen bond donors. Upon deprotonation to carboxylate and sulfonate anions, they become excellent multidentate ligands for coordinating with metal ions. This coordination is the fundamental interaction for the construction of MOFs, where metal ions or clusters act as nodes and the organic molecules act as linkers. mdpi.comresearchgate.net

Bromine Atom: The bromine atom can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site (e.g., an oxygen or nitrogen atom). This interaction provides an additional tool for controlling the packing of molecules in the solid state.

The interplay of hydrogen bonding, metal coordination, and halogen bonding allows this compound to act as a versatile synthon, enabling the rational design of crystalline materials with tailored structures and properties, such as porosity for gas storage or catalytic activity.

Functional GroupPotential Non-Covalent InteractionRole in Supramolecular Assembly
Carboxylic Acid (-COOH) Hydrogen Bonding (Donor/Acceptor)Forms dimers, chains, and sheets.
Carboxylate (-COO⁻) Metal Coordination, Hydrogen Bonding (Acceptor)Acts as a linker to metal nodes in MOFs.
Sulfonic Acid (-SO₃H) Hydrogen Bonding (Donor/Acceptor)Forms robust hydrogen-bonded networks.
Sulfonate (-SO₃⁻) Metal Coordination, Hydrogen Bonding (Acceptor)Acts as a multidentate linker in MOFs.
Bromine (-Br) Halogen Bonding (Donor)Provides directional control over crystal packing.

Coordination Chemistry and Metal Complexes of 2 Bromo 5 Sulfobenzoic Acid

2-Bromo-5-sulfobenzoic Acid as a Multi-Dentate Ligand System

Comprehensive searches of available scientific literature did not yield specific studies detailing the role of this compound as a multi-dentate ligand system in coordination chemistry. While the molecular structure of this compound, featuring both a carboxyl group and a sulfonate group, suggests its potential to act as a multi-dentate ligand, there is a notable absence of published research exploring its coordination behavior with metal ions. The foundational principles of coordination chemistry allow for theoretical postulation of its binding modes; however, experimental evidence is not present in the accessible literature.

Monodentate, Bidentate, and Polydentate Coordination Modes through Carboxyl and Sulfonate Groups

The carboxyl and sulfonate functional groups are well-known coordinating moieties in ligand design. Theoretically, this compound could coordinate to a metal center in several ways:

Monodentate coordination: Involving either one of the oxygen atoms of the carboxylate group or one of the oxygen atoms of the sulfonate group.

Bidentate chelation: Through both oxygen atoms of the carboxylate group, forming a stable chelate ring. The sulfonate group could also potentially engage in bidentate coordination, although this is less common than for carboxylates.

Bridging coordination: The ligand could bridge two metal centers, with one functional group coordinating to each metal ion.

Polydentate coordination: Involving simultaneous coordination of both the carboxylate and sulfonate groups to the same or different metal centers.

Despite these theoretical possibilities, a review of scientific databases reveals no specific examples or detailed studies of these coordination modes for this compound.

Structural Design Principles for Ligand-Metal Interactions

The design of metal-ligand interactions is governed by several key principles, including the Hard and Soft Acids and Bases (HSAB) theory, the chelate effect, and steric considerations. The oxygen donor atoms of both the carboxylate and sulfonate groups are considered hard bases, suggesting they would form stronger bonds with hard acid metal ions such as Cr(III), Fe(III), Co(III), and lanthanides. The geometry of the ligand, with the ortho-bromo and meta-sulfo substituents on the benzoic acid backbone, would also impose specific steric constraints that could influence the resulting coordination geometry. However, without experimental data from crystallographic or spectroscopic studies on complexes of this compound, any discussion of the application of these principles remains speculative.

Synthesis and Characterization of Transition Metal Complexes with 2-Bromo-5-sulfobenzoate

There is a significant lack of published research detailing the synthesis and characterization of transition metal complexes specifically involving the 2-bromo-5-sulfobenzoate ligand. Standard synthetic methodologies for the formation of metal-carboxylate and metal-sulfonate complexes, such as the reaction of a metal salt with the deprotonated ligand in a suitable solvent, could theoretically be applied. Characterization would typically involve techniques like single-crystal X-ray diffraction, infrared spectroscopy (to observe shifts in the C=O and S=O stretching frequencies upon coordination), and elemental analysis. However, no such experimental data for transition metal complexes of this compound are available in the current scientific literature.

Lanthanide Coordination Compounds and Their Unique Electronic Properties

Similarly, the field of lanthanide coordination chemistry appears to have not yet explored the use of this compound as a ligand. Lanthanide ions, being hard Lewis acids, would be expected to coordinate effectively with the hard oxygen donor atoms of the carboxylate and sulfonate groups. Such complexes could potentially exhibit interesting photoluminescent properties, a hallmark of many lanthanide coordination compounds, arising from the "antenna effect" where the organic ligand absorbs light and transfers the energy to the lanthanide ion. Nevertheless, the synthesis, structure, and electronic properties of lanthanide complexes with 2-bromo-5-sulfobenzoate have not been reported in the accessible scientific literature.

Spectroscopic and Crystallographic Investigations of Complex Geometries

A thorough search of crystallographic databases (such as the Cambridge Structural Database) and spectroscopic literature reveals no entries for metal complexes of this compound. Consequently, there is no experimental data to report on the complex geometries that might be formed. Spectroscopic investigations, including infrared, UV-Vis, and NMR spectroscopy, alongside single-crystal X-ray crystallography, are essential tools for elucidating the coordination environment of a metal ion and the precise geometry of a complex. The absence of such data for 2-bromo-5-sulfobenzoate complexes means that their structural and electronic properties remain uncharacterized.

Supramolecular Chemistry and Crystal Engineering with 2 Bromo 5 Sulfobenzoic Acid

Self-Assembly Mechanisms Driven by Hydrogen Bonding and Ionic Interactions

The self-assembly of 2-Bromo-5-sulfobenzoic acid in the solid state is primarily governed by a hierarchy of robust intermolecular interactions, particularly hydrogen bonding and ionic interactions. The carboxylic acid and sulfonic acid moieties are excellent hydrogen bond donors and acceptors, directing the formation of predictable and stable structural motifs known as supramolecular synthons.

The carboxylic acid group typically forms strong O−H···O hydrogen bonds, leading to the creation of centrosymmetric cyclic dimers. This R²₂(8) ring motif is a classic and highly resilient synthon in the crystal engineering of carboxylic acids. In analogous structures, such as 2-bromobenzoic acid, these hydrogen-bonded dimers act as fundamental building blocks for the extended crystal lattice researchgate.net.

The sulfonic acid group introduces further possibilities for hydrogen bonding. With its three oxygen atoms, it can engage in multiple hydrogen bonds, acting as both a donor (from the acidic proton) and an acceptor. This can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Table 1: Potential Supramolecular Synthons involving this compound

Interacting Groups Synthon Type Description
Carboxylic Acid – Carboxylic Acid Hydrogen Bonding (O−H···O) Formation of classic R²₂(8) cyclic dimers.
Sulfonic Acid – Sulfonic Acid Hydrogen Bonding (S−O−H···O=S) Formation of chains or sheets.
Carboxylic Acid – Sulfonic Acid Hydrogen Bonding (O−H···O=S) Hetero-synthons linking different functional groups.
Carboxylate/Sulfonate – Cation Ionic Interaction Strong, non-directional electrostatic attraction in salts or coordination complexes.

Role of π-π Stacking and Halogen Bonding in Crystal Packing

While hydrogen bonding and ionic interactions often dictate the primary structural motifs, weaker interactions such as π-π stacking and halogen bonding play a significant role in the finer details of crystal packing, influencing the dimensionality and stability of the final architecture.

The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or another halogen atom. In the solid state, Br···O, Br···N, or Br···Br contacts can act as directional and specific interactions to guide the assembly of molecules. Depending on the geometry, halogen-halogen interactions are classified as either type-I (symmetrical) or type-II (bent), with the latter being a true halogen bond. These interactions, though weaker than hydrogen bonds, are highly directional and can be a powerful tool in crystal engineering for the precise control of molecular orientation in the solid state. The interplay of these weaker forces with the stronger hydrogen and ionic bonds allows for a high degree of control over the final supramolecular structure.

Fabrication of Supramolecular Architectures and Coordination Polymers

This compound is an exemplary building block, or "linker," for the construction of coordination polymers and metal-organic frameworks (MOFs). Its multiple functional groups can coordinate to metal ions in various ways, leading to a diverse range of network dimensionalities and topologies.

The carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The sulfonate group is also a versatile coordinating agent. This multi-functionality allows the ligand to bridge multiple metal centers, forming extended structures that can be one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. The selection of the metal ion (with its preferred coordination geometry) and the reaction conditions (e.g., temperature, solvent) can be used to direct the assembly towards a desired architecture.

Furthermore, the bromine atom can serve as a site for post-synthetic modification, or its steric and electronic influence can help direct the framework's topology. Often, ancillary ligands, such as nitrogen-donating dipyridyl-type molecules, are used in conjunction with the primary linker to satisfy the coordination sphere of the metal ions and to add further control over the final structure. This mixed-linker approach can generate frameworks with greater complexity, larger pores, and specific chemical environments within the pores. The synthesis of these materials is typically achieved under solvothermal conditions, where the components are heated in a sealed vessel, allowing for the slow crystallization of the final product.

Table 2: Coordination Modes of this compound Functional Groups

Functional Group Potential Coordination Modes Resulting Structural Motif
Carboxylate (-COO⁻) Monodentate, Bidentate (Chelating), Bidentate (Bridging) Connects one or two metal centers.
Sulfonate (-SO₃⁻) Monodentate, Bidentate (Bridging) Connects one or two metal centers.

Design of Functional Materials Based on Supramolecular Interactions

The rational design of supramolecular assemblies and coordination polymers using this compound opens pathways to new functional materials with applications in various fields. The properties of these materials are intrinsically linked to their precisely engineered structures.

A key area of interest is the development of materials for proton conduction. Metal-organic frameworks containing sulfonic acid groups are excellent candidates for proton-exchange membranes in fuel cells. The acidic protons on the sulfonate groups, along with guest water molecules within the pores of the framework, can form extensive hydrogen-bonding networks that facilitate efficient proton transport. MOFs constructed with linkers bearing dangling sulfonate groups have shown remarkably enhanced proton conductivity atlasofscience.org. By incorporating this compound into a MOF structure, it is possible to create ordered, crystalline materials with high densities of proton-donating sites, potentially leading to high proton conductivity, especially under humid conditions nih.govrsc.orgfaiusrd.comnih.gov.

Additionally, the pores within MOFs built from this linker can be tailored for applications in catalysis. The Brønsted acidity of the sulfonate groups can be utilized for acid-catalyzed chemical transformations. The framework can act as a heterogeneous catalyst, offering advantages in terms of catalyst separation and reusability. The specific chemical environment within the pores, influenced by the bromo- and sulfonate-functionalized aromatic rings, can also be exploited for selective gas storage and separation or for sensing applications. The ability to tune the structure at the molecular level through crystal engineering allows for the optimization of these materials for specific functional targets.

Catalytic Applications and Organocatalysis Mediated by 2 Bromo 5 Sulfobenzoic Acid Derivatives

Brønsted Acid Catalysis in Organic Transformations by Sulfobenzoic Acids

Sulfobenzoic acids are effective Brønsted acid catalysts due to the strong proton-donating ability of the sulfonic acid group. Unlike carboxylic acids, sulfonic acids are strong acids, comparable in acidity to sulfuric acid, which allows them to protonate a wide range of substrates and accelerate various organic transformations. Chiral Brønsted acids, in particular, play a crucial role in stereoselective synthesis. nih.gov The development of chiral sulfonic acids has expanded the spectrum of available Brønsted acid catalysts, which are instrumental in creating specific chiral environments for asymmetric reactions. nih.gov

The catalytic activity of these acids stems from their ability to activate electrophiles by protonation, thereby facilitating nucleophilic attack. This general mechanism is applicable to a wide array of reactions, including esterifications, acetalizations, and Friedel-Crafts reactions. The sulfobenzoic acid framework allows for the modulation of acidity and steric hindrance around the catalytic site by introducing different substituents on the aromatic ring. For instance, the presence of the electron-withdrawing bromo group in 2-bromo-5-sulfobenzoic acid can influence the pKa of the sulfonic acid group, thereby tuning its catalytic activity.

Research into axially chiral sulfonic acids has demonstrated their potential in asymmetric catalysis. These catalysts are synthesized from readily available materials and can be resolved to provide both enantiomers, making them highly valuable for producing enantiomerically pure compounds. nih.gov The principles established with these catalysts can be extrapolated to derivatives of this compound, suggesting its potential as a precursor for new chiral Brønsted acid catalysts.

Role in Multi-Component Reactions and Heterogeneous Catalysis

Multi-Component Reactions (MCRs):

Aryl sulfonic acids have proven to be efficient catalysts for multi-component reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. academie-sciences.fr For example, p-sulfonic acid calix rsc.orgarene has been successfully employed as a reusable organocatalyst in the solvent-free synthesis of 2-arylpyridines. academie-sciences.frufv.br This highlights the potential of using sulfobenzoic acid derivatives as catalysts in similar transformations. The acidic nature of the sulfonic acid group facilitates key steps in MCRs, such as the formation of iminium ions or the activation of carbonyl groups. While specific use of this compound in MCRs is not extensively documented, its structural similarity to other effective aryl sulfonic acid catalysts suggests its viability in this area.

Table 1: Examples of Multi-Component Reactions Catalyzed by Aryl Sulfonic Acids
CatalystReaction TypeReactantsProductYield (%)Reference
p-Sulfonic acid calix rsc.orgareneHantzsch Reaction followed by OxidationAromatic aldehydes, Ethyl acetoacetate, Ammonium acetate2-Arylpyridines92-96 academie-sciences.fr
Sulfonic acid-functionalized ionic liquidsBiginelli ReactionAromatic aldehydes, Urea, Ethyl acetoacetateDihydropyrimidinones80-95 scielo.br
Sulfonic acid-functionalized ionic liquidsSynthesis of 2-pyrrolidinonesAromatic aldehydes, Anilines, Pyruvic acidTrisubstituted pyrrol-2-ones78-83 scielo.br

Heterogeneous Catalysis:

The development of solid acid catalysts is crucial for sustainable chemical processes, as they can be easily separated from the reaction mixture and reused. Sulfonic acid groups can be incorporated into solid supports to create effective heterogeneous catalysts. starbons.com Nanoporous polymer resins functionalized with sulfonic acid groups have demonstrated high catalytic activity and molecular-size selectivity in reactions such as esterification. rsc.org These materials offer a significant advantage over amorphous sulfonic acid resins due to their defined pore structures. rsc.org

Derivatives of this compound could be used to develop novel heterogeneous catalysts. The carboxylic acid group provides a handle for grafting the molecule onto a solid support, such as silica (B1680970) or a polymer backbone, while the sulfonic acid group acts as the catalytic site. The bromo-substituent could be used for further post-synthetic modifications of the catalyst.

Mechanistic Pathways of Catalytic Cycles

The fundamental mechanism of Brønsted acid catalysis by sulfobenzoic acids involves the protonation of a substrate to form a more reactive intermediate. In a typical catalytic cycle, the sulfonic acid protonates an electrophile, which then reacts with a nucleophile. Following the reaction, the catalyst is regenerated by deprotonation.

General Catalytic Cycle:

Protonation: The sulfonic acid (Ar-SO₃H) donates a proton to the substrate (e.g., a carbonyl compound), increasing its electrophilicity. R₂C=O + Ar-SO₃H ⇌ [R₂C=OH]⁺ + Ar-SO₃⁻

Nucleophilic Attack: A nucleophile (Nu-H) attacks the activated electrophile. [R₂C=OH]⁺ + Nu-H → [R₂C(OH)(NuH)]⁺

Deprotonation/Catalyst Regeneration: The intermediate product is deprotonated, often by the conjugate base of the catalyst (Ar-SO₃⁻), to yield the final product and regenerate the catalyst. [R₂C(OH)(NuH)]⁺ + Ar-SO₃⁻ → R₂C(OH)Nu + Ar-SO₃H

In cooperative catalysis, a Brønsted acid can work in conjunction with other catalytic species, such as N-heterocyclic carbenes (NHCs), to enable novel transformations. beilstein-journals.org In such systems, the Brønsted acid can activate an electrophile (e.g., an imine), while the NHC generates a nucleophilic intermediate, leading to a highly efficient and stereoselective reaction. beilstein-journals.org The bifunctional nature of this compound (with both sulfonic and carboxylic acid groups) could potentially be exploited in such cooperative catalytic systems.

Development of Novel Organocatalysts and Ligands

The structural framework of this compound is an excellent starting point for the synthesis of new organocatalysts and ligands. The three functional groups offer sites for diverse chemical modifications.

Sulfonic Acid Group: This group is the primary source of Brønsted acidity and is central to its catalytic function. Its acidity can be fine-tuned by modifications elsewhere on the ring.

Bromo Group: The bromine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups. This is particularly useful for building complex chiral ligands or catalysts. For instance, coupling with chiral amines or phosphines could lead to novel bifunctional catalysts.

Carboxylic Acid Group: This group can be converted into amides, esters, or other functionalities. Amide coupling with chiral amines or amino alcohols is a common strategy for creating chiral ligands and organocatalysts.

The synthesis of axially chiral sulfonic acids from various aromatic precursors highlights a promising avenue for derivatives of this compound. nih.gov By introducing bulky groups via substitution of the bromine atom and forming an amide from the carboxylic acid, it may be possible to create atropisomeric catalysts with unique stereochemical properties.

Table 2: Potential Synthetic Modifications of this compound for Catalyst Development
Functional GroupReaction TypePotential Outcome
Bromo GroupSuzuki CouplingIntroduction of aryl or vinyl groups to create steric bulk or additional functional sites.
Bromo GroupBuchwald-Hartwig AminationFormation of C-N bonds to attach chiral amines.
Carboxylic AcidAmide CouplingLinkage to chiral auxiliaries, amino acids, or other catalytic moieties.
Carboxylic AcidEsterificationFormation of esters that can act as ligands or be further modified.

Applications in Advanced Materials Science

Functionalization of Polymeric and Macromolecular Systems with Sulfobenzoic Acid Moieties

The incorporation of sulfobenzoic acid moieties, such as those derived from 2-Bromo-5-sulfobenzoic acid, into polymeric and macromolecular systems offers a powerful strategy for tuning their physicochemical properties. The sulfonic acid group is highly polar and acidic, which can significantly enhance the hydrophilicity, ion-exchange capacity, and proton conductivity of polymers. mdpi.comorientjchem.org

One approach to functionalization is the use of this compound as a monomer in polymerization reactions. The carboxylic acid group can readily participate in condensation polymerizations to form polyesters or polyamides. The resulting polymers would possess pendant sulfonic acid and bromo groups along the polymer backbone. The bromine atom provides a reactive site for post-polymerization modification, such as cross-linking or the introduction of other functional groups through nucleophilic substitution or coupling reactions.

Alternatively, this compound can be grafted onto existing polymers. This "post-sulfonation" approach allows for the modification of well-established commodity or specialty polymers, imparting new functionalities without altering the main polymer chain. researchgate.net The reactivity of the bromine atom could be exploited for grafting the molecule onto a pre-formed polymer, followed by leveraging the properties of the sulfonic and carboxylic acid groups.

The introduction of sulfonic acid groups into polymers is a well-established method for preparing proton-exchange membranes for fuel cells. researchgate.netnih.gov Sulfonated aromatic polymers are sought after as alternatives to perfluorinated materials due to their potentially lower cost and reduced methanol (B129727) crossover in direct methanol fuel cells. researchgate.net The presence of the sulfonic acid group in polymers derived from or functionalized with this compound could lead to materials with high proton conductivity.

Furthermore, the hydrophilic nature of the sulfonic acid group can be utilized to create amphiphilic block copolymers, which can self-assemble into various nanostructures in solution, such as micelles and vesicles. These structures have potential applications in drug delivery, nanotechnology, and as templates for the synthesis of other nanomaterials.

Table 1: Potential Methods for Polymer Functionalization with this compound and Resulting Properties
Functionalization MethodDescriptionPotential Polymer ArchitecturesKey Modified PropertiesPotential Applications
Monomer in PolycondensationUse of this compound as a monomer in the synthesis of polymers like polyesters or polyamides.Linear or branched polymers with pendant sulfonic acid and bromo groups.Increased hydrophilicity, ion-exchange capacity, proton conductivity, sites for post-polymerization modification.Proton-exchange membranes, functional engineering plastics.
Grafting onto PolymersCovalent attachment of this compound to the backbone of existing polymers.Polymer chains with grafted sulfobenzoic acid moieties.Surface modification, introduction of specific functionalities without altering the bulk polymer.Modified polymer surfaces, compatibilizers for polymer blends.
Initiator for PolymerizationPotential use of a derivative of this compound to initiate polymerization, leading to polymers with a terminal sulfobenzoic acid group.Polymers with end-functionalization.Control over polymer architecture, formation of block copolymers.Surfactants, building blocks for more complex macromolecules.

Integration into Composite Materials and Nanostructured Systems

This compound is a promising candidate for the construction of highly ordered, functional materials such as metal-organic frameworks (MOFs) and other coordination polymers. MOFs are crystalline materials formed by the coordination of metal ions or clusters with organic ligands, resulting in porous structures with high surface areas. alfa-chemistry.com The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF.

The bifunctional nature of this compound, with its carboxylic and sulfonic acid groups, allows it to act as a versatile linker in MOF synthesis. Both the carboxylate and sulfonate groups can coordinate to metal centers, leading to the formation of robust and potentially complex network structures. The presence of two different coordinating groups can also lead to the formation of heterofunctional MOFs with unique properties. The bromine atom can serve as a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities within the pores.

Sulfonate-based MOFs have been shown to exhibit high thermal and chemical stability. alfa-chemistry.com The incorporation of sulfonic acid groups into the MOF structure can impart strong Brønsted acidity, making these materials promising candidates for heterogeneous catalysis. researchgate.net For example, they can be used as solid acid catalysts in reactions such as esterification, hydration, and cracking. The polarity introduced by the sulfonate groups can also enhance the selective adsorption of polar molecules, which is beneficial for gas separation and purification applications. acs.org

Furthermore, the integration of this compound into composite materials can enhance their performance. For instance, its incorporation into polymer matrices can improve the thermal stability and mechanical properties of the resulting composites. The sulfonic acid groups can promote adhesion between the organic and inorganic components in hybrid materials.

Fabrication of Optoelectronic and Responsive Materials

The electronic properties of this compound, arising from its substituted aromatic system, suggest its potential utility in the fabrication of optoelectronic and responsive materials. The benzene (B151609) ring, functionalized with both electron-withdrawing (sulfonic and carboxylic acid) and a potentially tunable (bromo) group, can be a component of chromophores and luminophores.

In the context of optoelectronic materials, organic compounds with donor-acceptor architectures are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com While this compound itself does not possess a classic donor-acceptor structure, it can serve as a precursor for the synthesis of such molecules. The bromine atom can be readily converted to other functional groups through cross-coupling reactions, allowing for the attachment of electron-donating or electron-accepting moieties. The sulfonic acid group can be used to control the solubility and processing of these materials, as well as to influence their energy levels.

The presence of the sulfonic acid group also opens up the possibility of creating responsive materials. Polymers containing sulfonic acid moieties can exhibit stimuli-responsive behavior, such as changes in swelling, conformation, or optical properties in response to changes in pH, ionic strength, or temperature. rsc.org For example, hydrogels containing sulfobenzoic acid units could be designed to swell or shrink in response to specific chemical or physical stimuli, making them suitable for applications in sensors, actuators, and controlled release systems.

The combination of the bromine atom and the acidic protons of the sulfonic and carboxylic acid groups could also be exploited to create materials that are responsive to specific ions. The coordination of metal ions to the acidic groups could lead to changes in the material's optical or electronic properties, forming the basis for chemical sensors.

Role in Surface Chemistry and Coating Technologies

The functional groups of this compound make it a valuable tool for modifying the surface properties of various substrates and for the formulation of functional coatings. The sulfonic acid group, being strongly hydrophilic, can be used to increase the wettability and surface energy of hydrophobic materials.

One application is in the surface modification of polymers. Grafting this compound onto a polymer surface can render it more hydrophilic, which can improve its biocompatibility, anti-fouling properties, and adhesion to other materials. nih.gov This is particularly relevant for materials used in biomedical devices, membranes for water purification, and as substrates for cell culture. The modification can be achieved through various techniques, including plasma treatment, chemical grafting, and layer-by-layer assembly.

In the field of coating technologies, this compound can be used as an additive to improve the properties of paints, inks, and other coatings. Its ability to interact with pigments and binders can enhance their dispersion and stability. The sulfonic acid groups can also improve the adhesion of coatings to metal and other polar substrates.

Furthermore, the bromine atom on the aromatic ring can be utilized to impart flame retardant properties to coatings. Brominated compounds are well-known flame retardants, and incorporating this compound into a coating formulation could enhance its fire resistance.

The self-assembly of molecules on surfaces is another area where this compound could play a role. The combination of its aromatic ring and polar functional groups could allow it to form well-ordered monolayers on various substrates, which could be used to create surfaces with specific chemical and physical properties.

Table 2: Summary of Potential Applications in Surface Chemistry and Coatings
Application AreaRole of this compoundResulting Surface/Coating PropertiesExamples
Surface HydrophilizationGrafting or adsorption onto hydrophobic surfaces.Increased wettability, improved biocompatibility, anti-fouling.Modification of polymer membranes, biomedical implants.
Adhesion PromotionIncorporation into coating formulations.Enhanced adhesion to polar substrates like metals and glass.Primers, functional coatings for industrial applications.
Flame Retardant CoatingsUse as a reactive or additive flame retardant.Improved fire resistance of the coated material.Intumescent coatings, fire-protective paints.
Dispersing AgentAdditive in pigment and filler dispersions.Improved stability and homogeneity of dispersions.Inks, paints, and composite materials.

Advanced Spectroscopic and Structural Characterization Studies of 2 Bromo 5 Sulfobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-bromo-5-sulfobenzoic acid in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for unambiguous structural confirmation and insights into the electronic effects of the substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The three aromatic protons will appear as distinct signals, with their chemical shifts and coupling constants being influenced by the electron-withdrawing nature of the bromine, sulfonic acid, and carboxylic acid groups. The acidic protons of the carboxyl and sulfonic acid groups are also observable, though their chemical shifts can be highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, these acidic protons are more likely to be observed as broad singlets.

The expected splitting pattern for the aromatic protons would arise from their coupling relationships. The proton at C6 (ortho to the sulfonic acid group) would likely appear as a doublet, coupled to the proton at C4. The proton at C4 (ortho to the sulfonic acid and meta to the bromine) would be expected to be a doublet of doublets, coupled to the protons at C3 and C6. The proton at C3 (ortho to the bromine and meta to the sulfonic acid) would likely appear as a doublet, coupled to the proton at C4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, unless symmetry or coincidental overlap occurs. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom attached to the bromine (C2) will experience a deshielding effect, while the carbons bearing the carboxylic acid (C1) and sulfonic acid (C5) groups will also be significantly downfield. The carboxyl carbon itself will appear at a characteristic downfield shift.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar substituted benzoic acids.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-38.0 - 8.2dJ ≈ 2.0
H-47.8 - 8.0ddJ ≈ 8.5, 2.0
H-67.6 - 7.8dJ ≈ 8.5
-COOH12.0 - 13.5br s-
-SO₃H10.0 - 12.0br s-
¹³C NMR Predicted Chemical Shift (ppm)
C=O165 - 170
C-1132 - 135
C-2120 - 125
C-3135 - 138
C-4128 - 132
C-5140 - 145
C-6125 - 128

Note: Predicted values are based on empirical data for substituted benzoic acids and may vary with solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carboxylic acid and sulfonic acid groups. A very broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid will likely appear as a strong, sharp band around 1700 cm⁻¹. The sulfonic acid group will exhibit characteristic S=O stretching vibrations, typically seen as strong bands in the 1350-1340 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric) regions. The S-O stretching vibration is expected around 650 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will produce bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric S=O stretching of the sulfonic acid group is also expected to be Raman active. The C-Br stretching vibration, which may be weak in the FT-IR spectrum, could be more readily observed in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for this compound.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300-2500WeakBroad, Strong
Aromatic C-H stretch3100-30003100-3000Medium
C=O stretch (Carboxylic acid)1710-16801710-1680Strong
Aromatic C=C stretch1600-14501600-1450Medium-Strong
S=O asymmetric stretch1350-1340WeakStrong
S=O symmetric stretch1170-11501170-1150Strong
C-O stretch (Carboxylic acid)1320-1210WeakStrong
O-H bend (Carboxylic acid)1440-1395WeakMedium
S-O stretch700-600700-600Strong
C-Br stretch600-500600-500Medium

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the accurate molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

Accurate Mass Determination

High-resolution mass spectrometry (HRMS) can provide a very precise measurement of the molecular ion's mass, which can be used to confirm the elemental composition of the compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M+2 peak of nearly equal intensity to the molecular ion peak (M), which is a clear indicator of a monobrominated compound.

Fragmentation Pathways

Under electron ionization (EI), the molecular ion of this compound is expected to undergo fragmentation through several characteristic pathways. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and carbon monoxide (-CO) from the acylium ion. The sulfonic acid group can be lost as a sulfonyl radical (-SO₂H, M-81) or sulfur trioxide (-SO₃, M-80). The bromine atom can also be lost as a radical (-Br, M-79/81).

The following table outlines the predicted major fragments for this compound in a mass spectrum.

m/z Value Proposed Fragment Ion Neutral Loss
280/282[C₇H₅BrO₅S]⁺-
263/265[C₇H₄BrO₄S]⁺OH
235/237[C₆H₄BrO₃S]⁺COOH
201/203[C₇H₅BrO₂]⁺SO₃
199/201[C₇H₄BrO₅S]⁺H
121[C₇H₅O₂]⁺Br, SO₃
77[C₆H₅]⁺COOH, Br, SO₃

Single Crystal and Powder X-ray Diffraction (XRD) for Precise Structural Determination

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in the crystalline state of this compound.

Single Crystal X-ray Diffraction (SC-XRD)

If suitable single crystals of this compound can be grown, SC-XRD can provide a precise determination of its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the carboxylic acid and sulfonic acid groups, as well as potential halogen bonding involving the bromine atom. The formation of hydrogen-bonded dimers through the carboxylic acid groups is a common feature in the crystal structures of benzoic acid derivatives.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a valuable technique for the characterization of polycrystalline samples of this compound. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phase, which can be used for phase identification and purity assessment. PXRD data can also be used to determine the unit cell parameters of the crystal lattice. While a full structure solution from powder data is more challenging than from single-crystal data, it is often possible, especially with the aid of computational modeling.

While a crystal structure for this compound is not publicly available, a study on the related compound, 2-bromo-5-isopropoxybenzoic acid, reveals the formation of hydrogen-bonded dimers in the solid state. A similar arrangement would be expected for this compound, with additional hydrogen bonding interactions involving the sulfonic acid group.

Crystallographic Parameter Information Provided
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe full symmetry of the crystal lattice.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Bond Lengths and AnglesPrecise measurements of the distances between atoms and the angles between bonds.
Intermolecular InteractionsIdentification and characterization of hydrogen bonds, halogen bonds, and π-π stacking interactions.

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanoscale Characterization

While not as commonly used as spectroscopic and diffraction methods for the primary structural elucidation of small organic molecules, electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide valuable information about the morphology and nanoscale features of crystalline this compound.

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for visualizing the surface morphology of solid materials. For this compound, SEM analysis of the crystalline powder would reveal the size, shape, and surface features of the individual crystals. This can provide insights into the crystallization process and the physical properties of the bulk material. For instance, the observation of well-defined crystal habits, such as needles, plates, or prisms, can be correlated with the underlying crystal structure and growth kinetics.

Transmission Electron Microscopy (TEM)

TEM offers much higher resolution than SEM and can be used to investigate the nanoscale features of materials. For this compound, TEM could be employed to study the internal structure of the crystals, including the presence of any defects or dislocations in the crystal lattice. High-resolution TEM (HRTEM) has the potential to visualize the lattice fringes of the crystalline material, providing direct evidence of its crystallinity and orientation. However, a significant challenge in the TEM analysis of organic materials is their sensitivity to the electron beam, which can cause damage to the sample. Therefore, low-dose imaging techniques are often required.

Technique Information Provided Typical Resolution
SEMCrystal morphology, size, and shape distribution; surface topography.~1-10 nm
TEMInternal crystal structure, defects, lattice imaging, and electron diffraction.<1 nm

Computational and Theoretical Chemistry Investigations of 2 Bromo 5 Sulfobenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the molecular properties of 2-Bromo-5-sulfobenzoic acid. DFT methods, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational cost.

Such calculations would begin with the optimization of the molecule's geometry to find its most stable, lowest-energy structure. From this optimized geometry, a wealth of electronic properties can be determined. Key parameters that would be investigated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution across the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting sites of chemical reactivity. For this compound, negative potential would be expected around the oxygen atoms of the carboxylic and sulfonic acid groups, while positive potential might be found near the acidic protons.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index could be calculated to quantify the molecule's reactivity.

A hypothetical data table of calculated electronic properties for this compound is presented below to illustrate the typical output of such a study.

PropertyHypothetical Calculated ValueDescription
HOMO Energy-7.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.7 eVIndicator of chemical stability.
Dipole Moment3.2 DMeasure of the molecule's overall polarity.
Ionization Potential7.5 eVEnergy required to remove an electron.
Electron Affinity1.8 eVEnergy released upon gaining an electron.

Analysis of Tautomeric Forms and Conformations of this compound

The structure of this compound is not static. The presence of acidic protons on both the carboxylic and sulfonic acid groups allows for the possibility of different tautomeric forms, where a proton might be transferred between the two functional groups. Furthermore, rotation around single bonds, particularly the C-C bond connecting the carboxyl group and the C-S bond connecting the sulfo group to the benzene (B151609) ring, gives rise to various conformers.

A computational analysis would involve:

Identification of Stable Conformers: A systematic conformational search would be performed to identify all possible stable isomers (conformers). This involves rotating the substituent groups and calculating the potential energy at each step.

Relative Energy Calculations: The relative energies of these different conformations and potential tautomers would be calculated using DFT to determine their thermodynamic stability. The most stable form would be the one with the lowest calculated energy.

Boltzmann Distribution: Based on the energy differences, the equilibrium population of each conformer at a given temperature could be predicted using the Boltzmann distribution, providing insight into which structures are most likely to be present.

For example, the orientation of the carboxylic acid group relative to the adjacent bromine atom would be a key conformational feature to investigate.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules (often modeled in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water.

An MD simulation of this compound would involve:

System Setup: A simulation box would be created containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water).

Force Field Application: A suitable force field would be chosen to describe the interactions between all atoms in the system.

Simulation Run: The simulation would solve Newton's equations of motion for all atoms over a period of time (nanoseconds to microseconds), tracking their positions and velocities.

Analysis: The resulting trajectory would be analyzed to understand how the solvent affects the molecule's conformation and how the molecule interacts with its neighbors. Key analyses would include calculating radial distribution functions to see how solvent molecules arrange around the solute and identifying persistent hydrogen bonds between the solute and solvent. This is particularly relevant for the highly polar sulfonic and carboxylic acid groups.

Prediction of Spectroscopic Parameters and Reaction Energy Landscapes

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to aid in the assignment of vibrational modes.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for confirming molecular structure by comparing theoretical spectra to experimental data.

Furthermore, computational methods can be used to explore the reaction energy landscapes for reactions involving this compound. This involves:

Mapping Reaction Pathways: Calculating the energy of the system as it transforms from reactants to products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, known as the transition state.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics. This would allow for the theoretical investigation of, for example, its synthesis reactions or subsequent functionalization.

Environmental Research and Biotransformation Pathways of Sulfobenzoic Acid Analogs

Biodegradation Mechanisms of Brominated and Sulfonated Aromatic Compounds

The biodegradation of aromatic compounds substituted with both bromine and sulfonic acid groups, such as 2-Bromo-5-sulfobenzoic acid, is a complex process influenced by the nature of the substituents and the metabolic capabilities of microbial communities. The presence of both a halogen and a sulfonate group on the benzene (B151609) ring affects the molecule's susceptibility to microbial attack.

Research on analogous compounds provides insight into the likely biodegradation pathways. For brominated benzoic acids, the initial step in microbial degradation can be the removal of the bromine atom, a process known as dehalogenation. For instance, a strain of Pseudomonas aeruginosa has been shown to degrade 2-bromobenzoic acid by first converting it to salicylate (B1505791) and then to catechol, which is subsequently mineralized. nih.gov This suggests that a similar initial dehalogenation step could be a viable pathway for this compound.

The sulfonate group (-SO₃H) is highly polar and water-soluble, which can influence the bioavailability of the compound to microorganisms. The microbial degradation of sulfonated aromatic compounds often involves specialized enzymes called desulfonases. These enzymes catalyze the cleavage of the carbon-sulfur bond, releasing the sulfonate group as sulfite (B76179) (SO₃²⁻), which is then oxidized to sulfate (B86663) (SO₄²⁻). The resulting aromatic ring, now free of the sulfonate group, can be more readily degraded through common aromatic degradation pathways.

The position of the substituents on the aromatic ring also plays a critical role. The ortho-position of the bromine atom in this compound may sterically hinder enzymatic attack, potentially slowing down the degradation process compared to its meta- and para-isomers.

The following table summarizes the key enzymatic reactions involved in the biodegradation of related brominated and sulfonated aromatic compounds.

Enzyme Type Reaction Catalyzed Substrate Analog(s) Potential Intermediate(s) for this compound
Halogenase/Dehalogenase Removal of a halogen atom (e.g., Bromine) from an aromatic ring.2-Bromobenzoic acid5-Sulfosalicylic acid
Dioxygenase Incorporation of two oxygen atoms into the aromatic ring, often leading to ring cleavage.Benzoic acid, CatecholDihydroxylated intermediates
Desulfonase Cleavage of the carbon-sulfur bond to remove the sulfonate group.Benzenesulfonic acid2-Bromobenzoic acid
Monooxygenase Incorporation of one oxygen atom into the aromatic ring.PhenolHydroxylated intermediates

Photodegradation Pathways and Environmental Persistence

In addition to microbial degradation, photodegradation can be a significant transformation pathway for aromatic compounds in sunlit environments. The process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For this compound, the aromatic ring and the carbon-bromine bond are potential sites for photochemical reactions.

Studies on other substituted benzoic acids have shown that photodegradation can proceed through several mechanisms, including direct photolysis and indirect photolysis. Direct photolysis occurs when the compound itself absorbs light, leading to its degradation. Indirect photolysis involves photosensitizers, such as dissolved organic matter or nitrate (B79036) ions, which absorb light and produce reactive species like hydroxyl radicals (•OH) that then attack the target compound.

The carbon-bromine bond is generally susceptible to photolytic cleavage, which would result in the formation of a sulfobenzoic acid radical and a bromine radical. Subsequent reactions of these radicals with other molecules in the environment would lead to a variety of transformation products. The sulfonic acid group is generally more resistant to photolysis than the C-Br bond.

The environmental persistence of a compound is determined by the rates of all degradation processes. For this compound, its high water solubility, conferred by the sulfonic acid group, suggests it will be mobile in aquatic systems. Its persistence will depend on the availability of sunlight for photodegradation and the presence of microbial communities capable of its biodegradation.

The following table outlines potential photodegradation reactions for this compound based on studies of similar compounds.

Reaction Type Description Potential Products
Photolytic C-Br Cleavage The carbon-bromine bond breaks upon absorption of light energy.5-Sulfobenzoic acid radical, Bromine radical
Hydroxylation Addition of a hydroxyl group to the aromatic ring, often initiated by hydroxyl radicals.Hydroxylated derivatives of this compound
Decarboxylation Loss of the carboxylic acid group as carbon dioxide.Bromosulfobenzene

Bioremediation Strategies for Contaminants Related to Sulfobenzoic Acid

Bioremediation utilizes the metabolic capabilities of microorganisms to remove pollutants from the environment. For contaminants like this compound, several bioremediation strategies can be considered, drawing on experiences with other halogenated and sulfonated aromatic compounds.

Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities into a contaminated site. For a site contaminated with this compound, this could involve inoculating with bacteria that have been shown to degrade brominated or sulfonated aromatics.

Biostimulation , on the other hand, aims to enhance the activity of the indigenous microbial population by adding nutrients, electron acceptors (like oxygen or nitrate), or other growth-stimulating substances. This approach can be more cost-effective than bioaugmentation but relies on the presence of native microorganisms with the potential to degrade the contaminant.

Phytoremediation is another strategy that uses plants to remove, contain, or degrade contaminants in soil and water. While less common for this class of compounds, certain plants can take up and metabolize organic pollutants.

The selection of a bioremediation strategy depends on various site-specific factors, including the concentration of the contaminant, the environmental conditions (e.g., pH, temperature, oxygen availability), and the presence of co-contaminants.

The table below compares different bioremediation approaches for contaminants analogous to this compound.

Strategy Description Advantages Disadvantages
Bioaugmentation Introduction of specialized microorganisms.Faster degradation rates for specific contaminants.Introduced microbes may not survive in the new environment.
Biostimulation Enhancement of indigenous microbial activity.Cost-effective; utilizes native microbial populations.May be slow if the necessary microbes are not abundant.
Phytoremediation Use of plants for contaminant removal.Aesthetically pleasing; can be used for large areas.Slow process; limited to the root zone of the plants.
Monitored Natural Attenuation Reliance on natural processes to clean up a site.Least intrusive and lowest cost.Very slow; only suitable for low-risk sites.

Environmental Fate and Transport Modeling

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. cdc.govnih.govanteagroup.comny.govresearchgate.net These models use the physicochemical properties of a compound, along with environmental parameters, to simulate its movement and transformation in various environmental compartments such as soil, water, and air.

For this compound, key parameters for a fate and transport model would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partition coefficient (Koc). The high water solubility and likely low vapor pressure of this compound suggest that it will primarily be found in the aqueous phase and will have a low tendency to volatilize into the atmosphere.

The Kow and Koc values are crucial for predicting its partitioning between water and organic matter in soil and sediment. A low Kow would indicate a preference for the aqueous phase, leading to higher mobility in groundwater. The sulfonic acid group significantly increases water solubility and would result in a low Kow and Koc.

The following table lists the key parameters used in environmental fate and transport models and their expected values for this compound based on its structure.

Parameter Description Expected Value for this compound Implication for Environmental Fate
Water Solubility The maximum amount of a substance that can dissolve in water.HighHigh mobility in aquatic systems.
Vapor Pressure The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase.LowLow tendency to volatilize into the atmosphere.
Octanol-Water Partition Coefficient (Kow) The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.LowLow potential for bioaccumulation in fatty tissues.
Soil Organic Carbon-Water Partition Coefficient (Koc) A measure of the tendency of a chemical to be adsorbed by soil and sediment.LowHigh mobility in soil and potential for groundwater contamination.
Henry's Law Constant The ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium.LowLow tendency to partition from water to air.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Bromo 5 Sulfobenzoic Acid in Complex Matrices

Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of trace amounts of organic compounds in complex mixtures. ajpaonline.comijarnd.comchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier technique for the analysis of polar, non-volatile compounds like 2-bromo-5-sulfobenzoic acid. A reversed-phase high-performance liquid chromatography (RP-HPLC) system can be employed for separation. The dual acidic nature of the molecule allows for excellent retention and separation on C18 columns using an acidified aqueous mobile phase with an organic modifier like acetonitrile (B52724) or methanol (B129727).

For detection, tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity. ijsr.netnih.gov Operating in negative electrospray ionization (ESI) mode would be optimal, given the two acidic functional groups that are readily deprotonated. Multiple Reaction Monitoring (MRM) can be used for quantification, where the precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This approach significantly reduces matrix interference and enhances detection limits. A sensitive LC-MS/MS method for a similar compound, 4-(bromomethyl)benzoic acid, has been developed, achieving a limit of quantification of 0.5 ppm, demonstrating the potential for trace-level analysis. ijsr.net

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Brominated Benzoic Acid Analog This table is based on typical parameters for related compounds and serves as a starting point for method development for this compound.

ParameterCondition
Chromatography
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeNegative Electrospray (ESI-)
MRM Transitione.g., for [C₇H₅BrO₅S-H]⁻: m/z 278.9 -> m/z 199.0 (loss of SO₃)
Dwell Time100 ms
Collision EnergyOptimized for specific transition
Performance
Linearity (r²)>0.995
LOD< 1 µg/L
LOQ2.5 µg/L

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. ajpaonline.com However, the low volatility and high polarity of this compound, due to its carboxylic and sulfonic acid groups, prevent its direct analysis by GC-MS. colostate.edu Therefore, a chemical derivatization step is mandatory to convert the polar functional groups into less polar, more volatile derivatives. This strategy is discussed in detail in section 12.4. Following derivatization, the resulting compound can be analyzed using a standard GC-MS system, often employing a non-polar capillary column and electron ionization (EI) for fragmentation and identification against spectral libraries. researchgate.net Pyrolysis-GC/MS has also been used to characterize sulfonated aromatic compounds by analyzing their thermal degradation products. nih.govresearchgate.net

Electrochemical Methods for Sensitive Detection

Electrochemical sensors offer a rapid, cost-effective, and highly sensitive alternative for the detection of electroactive species. mdpi.com The aromatic ring system of this compound is susceptible to electrochemical oxidation, providing a basis for its determination. dphen1.com

The development of a sensitive electrochemical sensor would typically involve the modification of a working electrode (e.g., glassy carbon, carbon paste, or gold) to enhance selectivity and signal amplification. mdpi.com

Potential Electrode Modification Strategies:

Polymeric Films: Electropolymerization of conductive polymers (e.g., polyaniline, polypyrrole) or ion-exchange polymers (e.g., Nafion) on the electrode surface can preconcentrate the analyte via electrostatic or hydrophobic interactions, thereby amplifying the detection signal. nih.gov An immunomagnetic electrochemical sensor using a perfluorosulfonate-coated electrode has been successfully used for determining 2,4-dichlorophenoxyacetic acid. nih.gov

Nanomaterials: Incorporation of nanomaterials such as carbon nanotubes, graphene, or metallic nanoparticles into the electrode matrix can significantly increase the electroactive surface area and enhance the rate of electron transfer, leading to improved sensitivity and lower detection limits.

Molecularly Imprinted Polymers (MIPs): Creating a polymer with recognition sites specific to the this compound structure can lead to highly selective sensors.

The detection would typically be carried out using voltammetric techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV), which offer excellent sensitivity for quantitative analysis. mdpi.comresearchgate.net

Table 2: Comparison of Potential Electrode Modifiers for Electrochemical Sensing

Modifier TypePrinciple of EnhancementPotential Advantages
Conductive PolymersIncreased conductivity and surface area, analyte preconcentration.Good stability, ease of preparation.
Ion-Exchange PolymersElectrostatic accumulation of the anionic analyte.High selectivity for charged species.
Carbon Nanotubes/GrapheneHigh surface area, enhanced electron transfer kinetics.Excellent sensitivity, mechanical strength.
Metal Nanoparticles (Au, Pt)Catalytic effect on the redox reaction, increased surface area.High conductivity, catalytic activity.
Molecularly Imprinted PolymersCreation of specific binding sites for the target molecule.Superior selectivity and specificity.

Spectrophotometric and Fluorescent Assay Development

Spectrophotometric methods are widely used due to their simplicity, speed, and cost-effectiveness. ju.edu.et Direct UV-Vis spectrophotometry could be employed for the quantification of this compound, as the substituted benzene (B151609) ring exhibits characteristic absorbance in the UV region. However, the main challenge of this approach is the lack of selectivity, as many other aromatic compounds present in a complex matrix would interfere. nih.gov To overcome this, spectrophotometry is often coupled with a separation technique like HPLC (as in an HPLC-UV system) or a selective chemical reaction that produces a unique chromophore. nih.gov

Fluorescent assays offer significantly higher sensitivity and selectivity compared to absorbance-based methods. The development of a fluorescent assay for this compound could follow several strategies:

Fluorescence Quenching: The analyte can act as a quencher for the fluorescence of a specific probe (fluorophore). The decrease in fluorescence intensity would be proportional to the concentration of this compound. Aromatic compounds are known to be effective quenchers through mechanisms like photoinduced electron transfer or resonance energy transfer. nih.govnih.gov

Development of a Specific Fluorescent Probe: A more sophisticated approach involves designing a molecule that exhibits a change in its fluorescence properties (e.g., "turn-on" or "turn-off" response) upon selective binding to this compound. nih.govmdpi.com This often requires a molecular recognition element that can selectively interact with the analyte.

Table 3: Principles of Potential Spectroscopic and Fluorescent Assays

MethodPrincipleAdvantagesChallenges
Direct UV Spectrophotometry Measurement of UV absorbance by the aromatic ring.Simple, rapid, inexpensive.Low selectivity, high potential for matrix interference.
Fluorescence Quenching Assay Analyte quenches the fluorescence of a probe; decrease in intensity is measured.High sensitivity, simple procedure.Potential for non-specific quenching by other matrix components.
Specific Fluorescent Probe Probe selectively binds to the analyte, causing a change in fluorescence.High selectivity and sensitivity.Requires synthesis and validation of a novel probe.

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties. scilit.com For this compound, derivatization is crucial for GC-MS analysis and can also be beneficial for LC-MS. colostate.edu

The primary goals of derivatization for this compound are:

Increase Volatility and Thermal Stability: By converting the polar -COOH and -SO₃H groups into non-polar esters or other derivatives, the compound can be made suitable for GC analysis. colostate.edunih.gov

Improve Chromatographic Separation: Derivatization can reduce peak tailing and improve resolution in both GC and LC. researchgate.net

Enhance Detection Sensitivity: Attaching a group that has a high ionization efficiency in MS or a strong chromophore/fluorophore can significantly lower detection limits. nih.gov

Common Derivatization Strategies:

Esterification/Alkylation: Both the carboxylic acid and sulfonic acid groups can be converted to their corresponding esters (e.g., methyl or ethyl esters). Reagents like diazomethane, alcohols with an acid catalyst (e.g., BF₃ in methanol), or alkyl halides can be used. chromforum.org

Silylation: This is a very common technique for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with both -COOH and -SO₃H groups to form volatile and thermally stable trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.netnih.gov

Conversion to Sulfonyl Chlorides/Sulfonamides: The sulfonic acid group can be converted to a sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is more amenable to GC analysis or can be further reacted with an amine to form a stable sulfonamide.

Table 4: Selected Derivatization Reagents for this compound

ReagentTarget Functional Group(s)Resulting DerivativePrimary Application
Diazomethane (CH₂N₂)-COOH, -SO₃HMethyl esterGC-MS
BF₃/Methanol-COOHMethyl esterGC-MS
BSTFA-COOH, -SO₃HTrimethylsilyl (TMS) ester/silylsulfonateGC-MS
MTBSTFA-COOH, -SO₃Htert-Butyldimethylsilyl (TBDMS) ester/silylsulfonateGC-MS
Thionyl Chloride (SOCl₂)-COOH, -SO₃HAcid chloride, Sulfonyl chlorideGC-MS, Synthesis Intermediate
9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)-COOH (via activation)Fluorescent esterHPLC-Fluorescence

Future Research Directions and Emerging Applications of 2 Bromo 5 Sulfobenzoic Acid

Exploration of Novel Synthetic Routes and Advanced Methodologies

The development of efficient, cost-effective, and environmentally benign synthetic routes is paramount for the broader utility of 2-bromo-5-sulfobenzoic acid. Future research is likely to focus on moving beyond classical multi-step procedures towards more advanced and sustainable methodologies.

Current synthetic strategies often rely on the electrophilic substitution of benzoic acid derivatives. Future explorations could focus on optimizing these pathways and developing new ones. Key areas of investigation include:

Direct Functionalization: Research into the selective and direct sulfonation of 2-bromobenzoic acid or the bromination of sulfobenzoic acid isomers is a promising avenue. The challenge lies in controlling the regioselectivity due to the directing effects of the existing substituents. Advanced catalytic systems, potentially involving zeolites or solid acid catalysts, could offer enhanced control over isomer distribution.

Green Chemistry Approaches: The principles of green chemistry could be applied to develop more sustainable synthetic methods. This includes the use of recyclable catalysts, safer solvent systems (such as aqueous media), and minimizing waste generation. For instance, methods analogous to those for related halogenated benzoic acids, which focus on recycling reagents like sulfuric acid, could be adapted.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. Developing a continuous flow synthesis for this compound could enable more efficient and scalable production.

Use of Protecting Groups: The strategic use of sulfonic acid as a temporary protecting and activating group, a technique demonstrated in the synthesis of other brominated aromatics, could be a viable strategy. mdpi.com This involves introducing the sulfonate group to direct a subsequent bromination reaction before its potential removal, offering a high degree of regiochemical control.

A comparative overview of potential synthetic strategies is presented below.

Synthetic Strategy Starting Material Key Reagents/Conditions Potential Advantages Potential Challenges
Sulfonation 2-Bromobenzoic acidFuming sulfuric acid or SO₃Potentially a direct, one-step reaction.Control of regioselectivity to favor the 5-position; harsh reaction conditions.
Bromination 3-Sulfobenzoic acidN-Bromosuccinimide (NBS), Br₂, catalystReadily available starting material.Poor regioselectivity expected due to meta-directing nature of both groups.
Sandmeyer Reaction 2-Amino-5-sulfobenzoic acidNaNO₂, HBr, CuBrEstablished method for introducing bromine.Requires synthesis of the specific amino precursor; potential for byproducts.
Green Approach 2-Bromobenzoic acidRecyclable solid acid catalyst for sulfonationReduced environmental impact; catalyst reusability.Catalyst development and optimization required for high selectivity and yield.

Development of New Catalytic Systems and Applications in Fine Chemical Synthesis

The multifunctional nature of this compound makes it an intriguing candidate for the development of novel catalytic systems. The bromine atom, carboxylic acid, and sulfonic acid moieties can all play active roles in catalysis.

Future research could explore its utility as:

A Multifunctional Ligand: The carboxylate and sulfonate groups are excellent coordinating agents for metal ions. This allows for the design of metal complexes where this compound acts as a bidentate or even tridentate ligand. The sulfonate group can enhance the water solubility of these metal complexes, facilitating catalysis in aqueous media—a key goal in green chemistry.

A Precursor for Heterogeneous Catalysts: The compound can be anchored to solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. nih.gov These catalysts are easily separable from reaction mixtures, offering practical advantages in industrial processes. The sulfonic acid group itself can function as a solid acid catalyst for reactions like esterification and hydrolysis. uq.edu.au

A Substrate in Cross-Coupling Reactions: The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the synthesis of more complex molecules where the sulfobenzoic acid moiety is incorporated to impart specific properties like water solubility or to act as a directing group in subsequent transformations.

The development of such catalytic systems would open new avenues in fine chemical synthesis, enabling the efficient construction of pharmaceuticals, agrochemicals, and other high-value products.

Design and Synthesis of Advanced Functional Materials

The rigid aromatic core and multiple functional groups of this compound make it an ideal building block for the rational design of advanced functional materials. Commercial suppliers already categorize it as a potential building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). bldpharm.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The carboxylate and sulfonate groups of this compound can coordinate with various metal centers to form novel MOF architectures. nih.govmdpi.com The resulting frameworks could exhibit tailored pore sizes and chemical environments suitable for applications in gas storage (e.g., CO₂ capture), separation, and heterogeneous catalysis. nih.gov The bromine atom offers a site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties after its initial synthesis.

Specialty Polymers: As a trifunctional monomer, this compound can be incorporated into polymers to create materials with unique properties. For example, polymerization could lead to sulfonated aromatic polymers. Such materials are of significant interest for applications as proton exchange membranes in fuel cells, owing to the proton-conducting ability of the sulfonic acid groups. They could also function as ion-exchange resins for water purification.

Coordination Polymers: Beyond highly crystalline MOFs, the compound can be used to synthesize a broader class of coordination polymers with diverse structural motifs and properties, potentially leading to new materials with interesting magnetic, optical, or electronic characteristics.

The table below outlines some potential functional materials derived from this compound.

Material Class Role of this compound Key Functional Groups Utilized Potential Applications
Metal-Organic Frameworks (MOFs) Organic LinkerCarboxylic acid, Sulfonic acidGas storage, separations, catalysis, sensors
Sulfonated Aromatic Polymers MonomerCarboxylic acid, Bromine (for polymerization)Proton exchange membranes, ion-exchange resins
Functional Dyes Core StructureAromatic ring, all functional groupspH indicators, specialty colorants

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The unique properties of this compound and the materials derived from it position it at the nexus of several scientific fields, promising exciting interdisciplinary research opportunities.

Environmental Remediation: Porous materials like MOFs synthesized from this linker could be designed for the selective adsorption of environmental pollutants from water or air. The sulfonic acid groups can enhance interactions with heavy metal ions or polar organic contaminants, making them suitable for water treatment applications.

Sustainable Chemistry: The development of water-soluble catalysts based on this compound ligands aligns with the goals of sustainable chemistry by reducing the reliance on volatile organic solvents. Furthermore, research into the biodegradability of this compound and its derivatives is crucial for assessing the environmental lifecycle of any resulting materials. Studies on related bromobenzoic acids have already begun to explore their microbial degradation pathways. nih.gov

Advanced Sensors: MOFs and polymers incorporating the this compound unit could be developed as chemical sensors. The interaction of target analytes with the functional groups within the material could induce a measurable change in its optical or electrical properties, enabling the detection of specific ions, gases, or small organic molecules.

Biomaterials: The introduction of sulfonic acid groups can enhance the biocompatibility and hydrophilicity of materials. mdpi.com Future research could explore the potential of polymers derived from this compound in biomedical applications, such as drug delivery systems or coatings for medical implants, although this remains a highly speculative area requiring extensive investigation.

Q & A

What are the standard synthetic routes for 2-Bromo-5-sulfobenzoic acid, and how do reaction conditions influence product purity?

Basic Research Question
The synthesis typically involves sulfonation of a brominated benzoic acid precursor. A validated method involves:

Sulfonation : Reacting 2-bromo-5-substituted benzoic acid derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonic acid group.

Purification : Neutralization with sodium bicarbonate, followed by recrystallization from aqueous ethanol to isolate the product .
Key Considerations : Excess chlorosulfonic acid increases side products (e.g., disulfonation). Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question
A multi-technique approach is recommended:

  • NMR : 1^1H NMR (DMSO-d₆) shows aromatic protons (δ 7.8–8.2 ppm) and sulfonic acid proton (δ 13.1 ppm). 13^{13}C NMR confirms sulfonic acid substitution at C5 .
  • IR Spectroscopy : Strong bands at 1180 cm⁻¹ (S=O stretching) and 1690 cm⁻¹ (C=O of benzoic acid) .
  • HPLC : Use a C18 column with 0.1% phosphoric acid/acetonitrile gradient (70:30) to assess purity (>95%) .

How can researchers optimize the sulfonation step to improve yield and minimize disulfonation byproducts?

Advanced Research Question
Methodology :

  • Temperature Control : Maintain sulfonation below 5°C to suppress disulfonation.
  • Catalyst Use : Add catalytic dimethylformamide (DMF, 0.1 eq) to enhance reactivity .
  • Stoichiometry : Use 1.2 eq of chlorosulfonic acid to balance reactivity and selectivity.
    Validation : Compare yields under varying conditions (Table 1):
ConditionYield (%)Disulfonation (%)
0°C, 1.2 eq ClSO₃H785
25°C, 1.5 eq ClSO₃H6222

How should researchers address discrepancies in reported melting points or spectral data for this compound?

Advanced Research Question
Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:

Reproducibility Checks : Replicate synthesis and purification steps from literature.

Cross-Validation : Combine DSC (differential scanning calorimetry) and X-ray diffraction to confirm crystalline form .

Standardized Reporting : Document solvent systems and heating rates for melting point determination. For example, recrystallization from ethanol/water (1:1) yields a consistent mp of 215–217°C .

What role does this compound play in synthesizing bioactive or functional molecules?

Advanced Research Question
The compound serves as a versatile intermediate:

  • Pharmaceuticals : Sulfonic acid groups enhance solubility for drug candidates. For example, coupling with amines via EDCI/HOBt generates sulfonamide derivatives with protease inhibition activity .
  • Materials Science : Metal-organic frameworks (MOFs) synthesized using its sulfonate group show high thermal stability (>400°C) .
    Method Tip : Use Mitsunobu conditions (DIAD, PPh₃) for etherification of the hydroxyl group in derivatives .

What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The bromine atom facilitates Suzuki-Miyaura couplings. Key findings:

  • Catalyst Screening : Pd(PPh₃)₄ in DMF/H₂O (3:1) at 80°C achieves >90% coupling efficiency with arylboronic acids.
  • Steric Effects : Electron-withdrawing sulfonic acid groups reduce reactivity at the ortho position. Computational studies (DFT) align with experimental yields .
    Data Analysis : Compare Hammett substituent constants (σ) to predict reaction rates.

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